molecular formula C44H36MnN8+5 B1231340 Mnt4MPyP CAS No. 70649-54-6

Mnt4MPyP

Cat. No. B1231340
CAS RN: 70649-54-6
M. Wt: 731.7 g/mol
InChI Key: MCUMBUVHIHVYGU-UHFFFAOYSA-N
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Description

Mnt4MPyP is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a metalloporphyrin complex that has been synthesized using a unique method, and its properties have been extensively studied to understand its mechanism of action and potential applications.

Scientific Research Applications

properties

IUPAC Name

manganese(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Mn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMBUVHIHVYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36MnN8+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mnt4MPyP

CAS RN

70649-54-6
Record name Tetrakis(N-methyl-4-pyridiniumyl)porphine manganese(III) complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070649546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of MnT4MPyP, and how does it contribute to its anti-cancer effects?

A1: MnT4MPyP (manganese (III) 5,10,15,20-tetrakis (N-methylpyridinium-4-yl) porphyrin) acts as a catalyst, increasing the rate of oxidation of pharmacological ascorbate (P-AscH-) [, ]. This enhanced oxidation leads to a significant increase in the production of hydrogen peroxide (H2O2) within the cellular environment. In cancer cells, this heightened H2O2 flux induces oxidative stress and ultimately leads to cell death [, ]. The selectivity of this effect towards cancer cells is attributed to their elevated metabolic activity and sensitivity to oxidative damage [].

Q2: How does MnT4MPyP interact with liposomes and other drug delivery systems?

A2: The cationic nature of MnT4MPyP allows it to interact with anionic phospholipid membranes, anchoring itself to the liposome surface [, ]. This interaction is crucial for improving the circulation persistence of MnT4MPyP in vivo []. Studies have shown that when incorporated into liposomes or niosomes, MnT4MPyP retains its superoxide dismutase (SOD) mimetic activity, effectively scavenging superoxide radicals (O2-•) [, ]. This property makes MnT4MPyP-loaded liposomes a promising drug delivery system for targeting oxidative stress in various diseases.

Q3: What is the role of MnT4MPyP in enhancing the effects of radiotherapy?

A3: MnT4MPyP acts as a radiosensitizer in cancer treatment, particularly when combined with P-AscH- and ionizing radiation []. The increased H2O2 generation, triggered by the MnT4MPyP-catalyzed oxidation of P-AscH-, amplifies the damaging effects of radiation on cancer cells []. This synergistic effect has been observed both in vitro and in vivo, suggesting a promising avenue for improving the efficacy of radiotherapy in pancreatic cancer [].

Q4: What are the limitations of using MnT4MPyP in a clinical setting?

A4: Although MnT4MPyP exhibits promising therapeutic potential, its clinical application is limited by factors such as its short half-life in the blood []. Researchers are actively exploring strategies to overcome these limitations, such as developing novel formulations like hexameric manganese porphyrins (HexMnP) that demonstrate improved blood residence times compared to MnT4MPyP [].

Q5: How is the efficacy of MnT4MPyP assessed in preclinical studies?

A5: Researchers utilize various in vitro and in vivo models to assess the efficacy of MnT4MPyP. In vitro studies often involve cell-based assays, such as clonogenic survival assays, to evaluate the cytotoxic effects of MnT4MPyP on different cancer cell lines []. In vivo studies, often using murine models, investigate the impact of MnT4MPyP on tumor growth, as well as its pharmacokinetics and potential toxicity [, ]. These preclinical studies are crucial for determining the therapeutic potential of MnT4MPyP and guiding further clinical development.

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